6-Ethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid
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Overview
Description
6-Ethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with an α,β-unsaturated carbonyl compound to form the pyrazole ring, followed by cyclization with an appropriate oxazole precursor .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazolo[5,1-b]oxazole derivatives .
Scientific Research Applications
6-Ethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Ethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid
- 7-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid
- 3,3-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid
Uniqueness
6-Ethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid is unique due to the presence of the ethyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs .
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
6-ethyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-7-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-2-5-6(8(11)12)7-10(9-5)3-4-13-7/h2-4H2,1H3,(H,11,12) |
InChI Key |
QDFCXACFBWNXMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2CCOC2=C1C(=O)O |
Origin of Product |
United States |
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